1-[(4-methylbenzyl)sulfonyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a methanesulfonyl group, and an oxolan-2-yl moiety
Properties
Molecular Formula |
C19H28N2O4S |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H28N2O4S/c1-15-4-6-16(7-5-15)14-26(23,24)21-10-8-17(9-11-21)19(22)20-13-18-3-2-12-25-18/h4-7,17-18H,2-3,8-14H2,1H3,(H,20,22) |
InChI Key |
VUKUQSDMYXOAAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCC3CCCO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.
Attachment of the Oxolan-2-Yl Moiety: The oxolan-2-yl group is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenylmethanesulfonyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, sulfides, and substituted derivatives of the original compound.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but lacks the methanesulfonyl and oxolan-2-yl groups.
N-(OXOLAN-2-YL)METHYL-PIPERIDINE-4-CARBOXAMIDE: Similar structure but lacks the 4-methylphenylmethanesulfonyl group.
Uniqueness
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(OXOLAN-2-YL)METHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of both the methanesulfonyl and oxolan-2-yl groups, which confer specific chemical and biological properties that are not found in the similar compounds listed above.
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